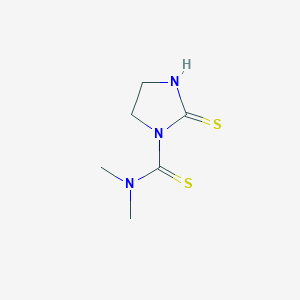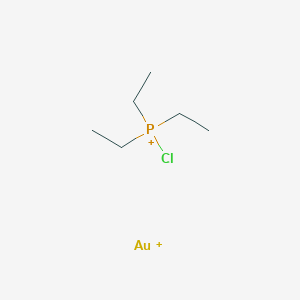![molecular formula C10H10F3NO4S B14752025 Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 2285-27-0](/img/structure/B14752025.png)
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .
化学反応の分析
Types of Reactions
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution pattern on the benzene ring
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and strong electron-withdrawing effects. These properties make it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
2285-27-0 |
|---|---|
分子式 |
C10H10F3NO4S |
分子量 |
297.25 g/mol |
IUPAC名 |
ethyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
CPBCJCICRUVGEK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


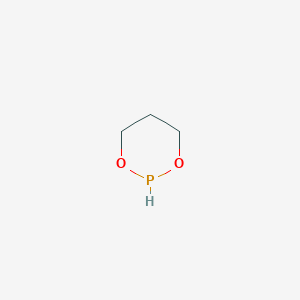
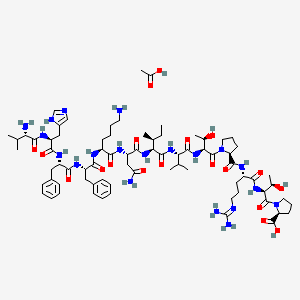


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
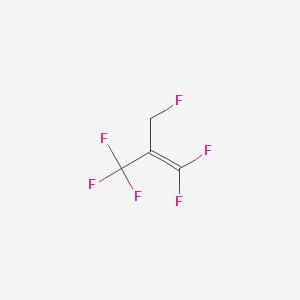
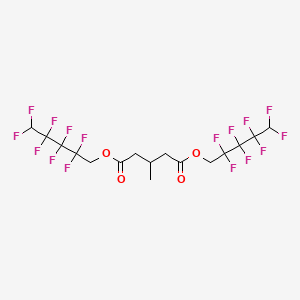

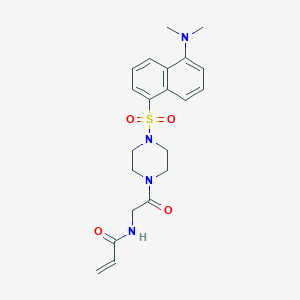
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
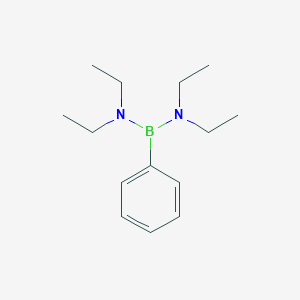
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
